molecular formula C15H14O4 B13677244 Methyl 3-(6-Methoxy-2-naphthyl)-2-oxopropanoate

Methyl 3-(6-Methoxy-2-naphthyl)-2-oxopropanoate

Cat. No.: B13677244
M. Wt: 258.27 g/mol
InChI Key: ODIKBGUBHPENDQ-UHFFFAOYSA-N
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Description

Methyl 3-(6-Methoxy-2-naphthyl)-2-oxopropanoate is a methyl ester derivative featuring a 2-oxopropanoate backbone substituted with a 6-methoxy-2-naphthyl group. This compound combines the reactivity of the α-ketoester moiety with the aromatic properties of the naphthalene ring, making it a versatile intermediate in organic synthesis and pharmaceutical research. The methoxy group at the 6-position of the naphthyl ring enhances solubility in polar solvents, while the naphthalene system contributes to π-π stacking interactions, which are critical in materials science and drug design .

Properties

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

methyl 3-(6-methoxynaphthalen-2-yl)-2-oxopropanoate

InChI

InChI=1S/C15H14O4/c1-18-13-6-5-11-7-10(3-4-12(11)9-13)8-14(16)15(17)19-2/h3-7,9H,8H2,1-2H3

InChI Key

ODIKBGUBHPENDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)CC(=O)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(6-Methoxy-2-naphthyl)-2-oxopropanoate typically involves the reaction of 6-methoxy-2-naphthaldehyde with methyl chloroacetate in the presence of a base such as sodium methoxide. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(6-Methoxy-2-naphthyl)-2-oxopropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 3-(6-Methoxy-2-naphthyl)-2-oxopropanoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Methyl 3-(4-Methoxyphenyl)-2-oxopropanoate

This compound replaces the 6-methoxy-2-naphthyl group with a 4-methoxyphenyl substituent. The absence of the fused naphthalene ring reduces molecular weight (244.29 g/mol vs. 270.28 g/mol for the target compound) and decreases lipophilicity. The methoxy group at the para position on the phenyl ring retains electron-donating effects, but the lack of extended conjugation results in lower UV absorbance compared to the naphthyl analogue .

Methyl 3-(3-Chloro-2-nitrophenyl)-2-oxopropanoate (5b)

Substituted with electron-withdrawing groups (chloro and nitro), this derivative exhibits significantly different reactivity. The nitro group at the ortho position directs electrophilic substitution reactions away from the aromatic ring, contrasting with the methoxy group’s electron-donating behavior. This compound’s melting point (82–84°C) is higher than typical α-ketoesters due to increased dipole interactions .

Ethyl 3-Oxo-2-phenyl-3-((1-phenylethyl)amino)propanoate

This ethyl ester features an amino substituent, enabling hydrogen bonding and enhancing biological activity. The presence of a chiral center (from the phenylethylamine moiety) introduces stereochemical complexity absent in the target compound. Its molecular weight (311.15 g/mol) exceeds that of the methyl-based derivatives .

Analogs with Heterocyclic or Aliphatic Substituents

Methyl 2-Oxopropanoate

A simpler analogue lacking aromatic groups, this compound is naturally occurring in Spondias cytherea fruit. Its low molecular weight (102.09 g/mol) and high volatility make it suitable for GC-MS analysis, unlike the naphthyl-substituted target compound, which requires advanced techniques like HPLC or X-ray crystallography for characterization .

Methyl 3-(4-Fluoro-2-nitrophenyl)-2-oxopropanoate

The fluorine and nitro substituents create a strongly electron-deficient aromatic ring, enhancing reactivity toward nucleophilic aromatic substitution. This contrasts with the electron-rich naphthyl group in the target compound, which favors electrophilic substitution. The fluorine atom also increases metabolic stability in pharmaceutical applications .

Data Tables

Table 1: Physical and Chemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (Polarity Trend) Key Substituent Effects
Methyl 3-(6-Methoxy-2-naphthyl)-2-oxopropanoate 270.28 Not reported Moderate (methoxy enhances) Extended conjugation, π-π interactions
Methyl 3-(4-Methoxyphenyl)-2-oxopropanoate 224.21 Not reported High Para-methoxy directs reactivity
Methyl 3-(3-Chloro-2-nitrophenyl)-2-oxopropanoate 257.65 82–84 Low Electron-withdrawing groups
Methyl 2-Oxopropanoate 102.09 Not reported High Simple structure, volatile

Key Research Findings

  • Substituent Effects : Electron-donating groups (e.g., methoxy) enhance solubility and direct electrophilic reactions to specific positions, while electron-withdrawing groups (e.g., nitro, fluoro) increase reactivity toward nucleophiles .
  • Biological Relevance : Naphthyl-substituted compounds exhibit enhanced binding to aromatic receptors compared to phenyl analogues, suggesting utility in drug design .
  • Structural Characterization : X-ray crystallography (using SHELX programs) and mass spectrometry are critical for resolving the complex structures of α-ketoester derivatives .

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